molecular formula C20H17ClFN5O5 B2971105 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1052608-84-0

2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2971105
CAS No.: 1052608-84-0
M. Wt: 461.83
InChI Key: COCYBWVCJDIOMQ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a pyrrolo[3,4-d][1,2,3]triazole core substituted with a 3-chloro-4-fluorophenyl group at position 5 and an N-(3,4-dimethoxyphenyl)acetamide moiety at position 1.

Properties

IUPAC Name

2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN5O5/c1-31-14-6-3-10(7-15(14)32-2)23-16(28)9-26-18-17(24-25-26)19(29)27(20(18)30)11-4-5-13(22)12(21)8-11/h3-8,17-18H,9H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCYBWVCJDIOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl)N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the 3-chloro-4-fluorophenyl and 3,4-dimethoxyphenyl groups. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts and solvents.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions must be carefully controlled to achieve the desired transformations without degrading the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Aromatic Substituents

A closely related compound, 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-pyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide (referred to as Compound A ), shares the pyrrolo-triazole backbone and 3-chloro-4-fluorophenyl group but differs in the acetamide substituent (2,3-dimethylphenyl vs. 3,4-dimethoxyphenyl) . Key differences include:

Property Target Compound Compound A
Molecular Formula C₂₃H₂₀ClFN₅O₅ C₂₂H₂₀ClFN₅O₃
Molecular Weight 515.89 g/mol 484.88 g/mol
Aromatic Substituent 3,4-Dimethoxyphenyl 2,3-Dimethylphenyl
Key Functional Groups Methoxy (-OCH₃), Cl, F Methyl (-CH₃), Cl, F
Calculated logP* ~2.8 (higher polarity) ~3.5 (lower polarity)

*logP estimated using fragment-based methods.

The methoxy groups in the target compound likely improve aqueous solubility compared to the methyl groups in Compound A, which may enhance bioavailability. However, the methyl groups in Compound A could increase lipophilicity, favoring blood-brain barrier penetration .

Halogen-Substituted Analogues

Compounds with alternative halogen substitutions, such as 4-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine (referred to as Compound B), highlight the role of halogen positioning. Compound B’s 4-chlorophenyl group (vs. Fluorine’s electronegativity in the target compound may strengthen dipole interactions with targets like kinases or GPCRs .

Functional Comparisons Based on Spectroscopic and Pharmacological Data

NMR Profiling

Comparative ¹H NMR analysis (as demonstrated in studies on rapamycin analogues ) reveals that the chemical environments of protons in the pyrrolo-triazole core remain consistent across analogues. However, shifts in regions corresponding to the aromatic substituents (e.g., 3,4-dimethoxyphenyl vs. 2,3-dimethylphenyl) are observed. For instance:

  • Target Compound : Methoxy protons resonate at δ 3.75–3.85 ppm (split due to ortho/para effects).
  • Compound A : Methyl protons appear as singlets at δ 2.20–2.35 ppm.

These shifts confirm that electronic effects from substituents dominate over steric influences in this region .

Bioactivity Trends

250 nM for non-halogenated analogues) . The target compound’s dual chloro-fluoro substitution may synergize for improved target affinity, though methoxy groups could reduce membrane permeability compared to methylated analogues .

Biological Activity

The compound 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features suggest applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Chemical Structure and Properties

This compound is characterized by:

  • Molecular Formula : C20H17ClFN5O3
  • Molecular Weight : 429.84 g/mol
  • Functional Groups : Includes chloro and fluorine substituents on phenyl rings and a pyrrolo[3,4-d][1,2,3]triazole core.

Biological Activity Overview

The biological activity of this compound is primarily associated with its ability to interact with specific molecular targets that are implicated in various diseases. Below are some key areas of interest:

1. Enzyme Inhibition

Research indicates that compounds with similar structures may act as inhibitors for various enzymes. Notably:

  • MDM2 Inhibition : Compounds related to pyrrolidine derivatives have shown high affinity for MDM2 (K_i < 1 nM), leading to significant tumor regression in vivo .
  • Acetylcholinesterase Activity : The compound's potential interaction with acetylcholinesterase (EC 3.1.1.7) suggests it may modulate cholinergic signaling pathways .

2. Anti-Cancer Properties

The structural components of this compound suggest it may possess anti-cancer properties:

  • Tumor Regression : Similar compounds have demonstrated the ability to achieve complete and long-lasting tumor regression in animal models .
  • Mechanism of Action : The mechanism likely involves interference with cellular signaling pathways critical for tumor growth and survival.

3. Inflammation Modulation

The presence of specific functional groups may enhance the compound's ability to modulate inflammatory responses:

  • Necroptosis Pathway : Compounds like this one may influence necroptosis pathways involved in inflammation and cell death .

Research Findings and Case Studies

Several studies have explored the biological activity of similar compounds:

StudyFindings
Demonstrated that pyrrolidine derivatives can inhibit MDM2 effectively.
Suggested potential applications in inflammation modulation through necroptosis pathways.
Discussed the unique pharmacological profile attributed to the combination of chloro and fluorine atoms on the phenyl ring.

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